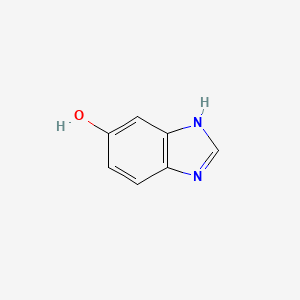![molecular formula C17H13FN4S2 B1225065 2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1225065.png)
2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine is an aryl sulfide.
Scientific Research Applications
Transition Metal Ions Recognition
Benzothiazole derivatives exhibit a strong affinity toward divalent transition metal ions. For example, in a study conducted by Shi, Ji, and Bian (2007), it was found that benzothiazole derivatives demonstrated enhanced fluorescence intensity upon the addition of Zn2+ ions, a property useful in the detection and recognition of such ions in various applications (Haibin Shi, S. Ji, Bing Bian, 2007).
Synthesis and Characterization of Novel Derivatives
Research by Raparla et al. (2013) highlighted the synthesis of novel benzothiazole substituted pyrazole analogues. These compounds were characterized using spectral analysis and showed potential for various applications in chemical synthesis and pharmacology (L. P. Raparla, D. Reddy, K. Pradeep, S. M. Ahmed, J. Sindhura, 2013).
Isostructural Characterization
Kariuki et al. (2021) synthesized and characterized isostructural compounds related to benzothiazole, providing insights into the structural and molecular properties of such compounds. This work contributes to understanding the molecular architecture of benzothiazole derivatives (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Biological Activity Screening
The study by Jadhav, Nikumbh, and Karale (2015) involved synthesizing fluoro substituted pyrazolyl benzoxazoles, structurally related to benzothiazole, and screening them for biological activity. This research is significant in exploring the potential medical or biological applications of benzothiazole derivatives (R. Jadhav, A. Nikumbh, B. Karale, 2015).
Microwave-Mediated Synthesis
Darweesh et al. (2016) demonstrated an efficient microwave-mediated synthesis method for benzothiazole-based heterocycles. This method is crucial for simplifying the synthesis process and enhancing the efficiency of producing these compounds for various scientific applications (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016).
Corrosion Inhibition
Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating their potential application in protecting metals from corrosion in industrial settings (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
Anticancer Properties
Eshghi et al. (2019) synthesized new benzothiazole derivatives and evaluated their cytotoxicity, revealing significant potential as anticancer agents. This research underscores the importance of benzothiazole compounds in the development of new therapeutic agents (H. Eshghi, F. Eshkil, A. S. Saljooghi, M. Bakavoli, 2019).
Antimycobacterial Activity
The research by Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds revealed promising antimicrobial activity, especially against mycobacterial strains. This highlights the potential of benzothiazole derivatives in antimicrobial applications (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).
Alzheimer’s Disease Research
properties
Product Name |
2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine |
|---|---|
Molecular Formula |
C17H13FN4S2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C17H13FN4S2/c1-10-15(23-12-8-6-11(18)7-9-12)16(19)22(21-10)17-20-13-4-2-3-5-14(13)24-17/h2-9H,19H2,1H3 |
InChI Key |
WQULVOUQEHSSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1,6,9,14-Tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1224982.png)


![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)
![4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1224991.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B1224992.png)
![5-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B1224993.png)
![2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1224995.png)
![{5-[3-(2,4-Dichloro-benzyloxy)-benzylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid](/img/structure/B1224996.png)
![7-Methoxy-2-[4-[(2-methylphenyl)-oxomethyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1224997.png)
acetic acid](/img/structure/B1225000.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1225003.png)
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)
![2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine](/img/structure/B1225005.png)